N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Description
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.17222752 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is suggested that it may disrupt rho signaling through functional inhibition of srf transcriptional activity .
Mode of Action
CCG-28256 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by various proteins . It appears to target MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
It is suggested that it may disrupt rho signaling, which plays a crucial role in various cellular processes .
Result of Action
It is suggested that it may disrupt rho signaling, potentially affecting various cellular processes .
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-16-5-6-19-15-20(24(29)26-22(19)17(16)2)11-12-25-23(28)18-7-9-21(10-8-18)32(30,31)27-13-3-4-14-27/h5-10,15H,3-4,11-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFISTBVWHBOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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